N-Ethyl Substitution Modulates Lipophilicity
The N-ethyl substitution on the pyrrolidine ring of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol results in a predicted LogP of -0.2081, indicating hydrophilic character . In contrast, the des-ethyl analog, (3S)-1-(2-aminoethyl)pyrrolidin-3-ol, possesses a molecular weight of 130.19 g/mol and lacks this ethyl group, leading to a predictably different (though currently not experimentally reported for this specific des-ethyl analog) lower LogP and altered membrane permeability profile . This difference in lipophilicity is a primary driver of differential ADME properties and is a key differentiator for this specific building block.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.2081 |
| Comparator Or Baseline | (3S)-1-(2-aminoethyl)pyrrolidin-3-ol (Des-ethyl analog). Molecular weight: 130.19 g/mol. LogP: Not reported, but predicted to be lower based on molecular weight and absence of ethyl group. |
| Quantified Difference | Difference not quantifiable due to lack of direct comparator data. The presence of an ethyl group in the target compound increases molecular weight by approximately 28 Da and alters LogP. |
| Conditions | Predicted data from vendor technical datasheet and comparator properties from vendor datasheet . |
Why This Matters
Lipophilicity directly influences passive membrane permeability, solubility, and protein binding; this LogP value guides the selection of appropriate downstream chemistry and informs early ADME optimization strategies.
